molecular formula C17H16ClN3O2S2 B2741772 2-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034535-11-8

2-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2741772
CAS RN: 2034535-11-8
M. Wt: 393.9
InChI Key: NQAITCSAWIEXQA-UHFFFAOYSA-N
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Description

2-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
BenchChem offers high-quality 2-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Reaction Synthesis

A novel approach involves the synthesis of H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction. This reaction utilizes 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine, generating unexpected H-pyrazolo[5,1-a]isoquinolines under mild conditions. The process incorporates silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air, highlighting the compound's role in facilitating complex chemical transformations (Li & Wu, 2011).

Biological Activity and Chemical Inhibition

Another significant application is demonstrated through the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via a multicomponent reaction. This synthesis process shows good functional group tolerance and high efficiency, producing diverse H-pyrazolo[5,1-a]isoquinolines with excellent selectivity. Preliminary biological assays indicate some of these compounds display promising activities as CDC25B inhibitor, TC-PTP inhibitor, and PTP1B inhibitor, suggesting their potential in medical research for developing new therapeutic agents (Chen & Wu, 2010).

Cytotoxic Activity

The compound's utility is further expanded in the context of cytotoxic activity. Novel sulfonamide derivatives, synthesized using key intermediates related to the compound , have shown significant potency against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. This underscores its importance in the synthesis of new molecules with potential anticancer properties (Ghorab et al., 2015).

Antituberculosis and Cytotoxicity Studies

In antituberculosis research, 3-heteroarylthioquinoline derivatives, synthesized through the Friedlander annulation process, have been evaluated for their activity against Mycobacterium tuberculosis H37Rv (MTB). Among the compounds screened, certain derivatives were identified as most active against MTB, demonstrating the compound's role in developing antituberculosis agents. Additionally, these compounds showed no toxic effects against mouse fibroblast cell lines, indicating their potential safety for therapeutic use (Chitra et al., 2011).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-20-9-13(8-19-20)15-11-21(10-12-4-2-3-5-14(12)15)25(22,23)17-7-6-16(18)24-17/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAITCSAWIEXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-chlorothiophen-2-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

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